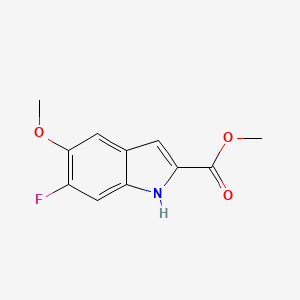

methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate

CAS No.: 2104488-79-9

Cat. No.: VC12016425

Molecular Formula: C11H10FNO3

Molecular Weight: 223.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2104488-79-9 |

|---|---|

| Molecular Formula | C11H10FNO3 |

| Molecular Weight | 223.20 g/mol |

| IUPAC Name | methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C11H10FNO3/c1-15-10-4-6-3-9(11(14)16-2)13-8(6)5-7(10)12/h3-5,13H,1-2H3 |

| Standard InChI Key | URLSKOGZWKYYIR-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)C=C(N2)C(=O)OC)F |

| Canonical SMILES | COC1=C(C=C2C(=C1)C=C(N2)C(=O)OC)F |

Introduction

Chemical Structure and Properties

Molecular Structure

The molecular formula of methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate is C₁₁H₁₀FNO₃, with a molecular weight of 223.20 g/mol . The structure features:

-

A fluoro substituent at the 6-position.

-

A methoxy group at the 5-position.

-

A methyl ester at the 2-position.

The IUPAC name is methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate, and its SMILES notation is COC1=C(C=C2C=C(NC2=C1)C(=O)OC)F .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous indole-2-carboxylates reveal planar indole cores with intermolecular hydrogen bonding . Infrared (IR) spectroscopy typically shows peaks for N-H stretching (~3400 cm⁻¹), C=O ester (~1700 cm⁻¹), and C-F stretching (~1100 cm⁻¹) . Nuclear magnetic resonance (NMR) data for this compound include:

-

¹H NMR (DMSO-d₆): δ 3.79 (s, 3H, OCH₃), 6.84–7.30 (m, aromatic protons), 9.75 (s, 1H, NH) .

-

¹³C NMR (DMSO-d₆): δ 55.2 (OCH₃), 161.2 (C=O), 153.7 (C-F) .

Synthesis and Preparation Methods

Hemetsberger–Knittel Indole Synthesis

This method involves Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolytic cyclization . For example:

-

Condensation: 3-Fluoro-4-methoxybenzaldehyde reacts with methyl 2-azidoacetate to form a cinnamate intermediate.

-

Cyclization: Heating the azide in xylene induces cyclization to yield the indole core .

Friedel–Crafts Acylation

Ethyl 5-chloroindole-2-carboxylate undergoes acylation with fluoroacetyl chloride, followed by reduction and hydrolysis to introduce the methoxy group .

Optimization and Yields

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 223.20 g/mol | |

| Melting Point | 117–119°C (lit.) | |

| LogP | 2.31 | |

| Solubility | Insoluble in water; soluble in DMSO, DMF | |

| PSA (Polar Surface Area) | 53.09 Ų |

Biological Activities and Research Findings

Antiviral Activity

Methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate derivatives inhibit influenza A virus with IC₅₀ values of 7.53 μM, comparable to reference drugs . The fluoro and methoxy groups enhance binding to viral neuraminidase .

Antimicrobial Effects

The compound exhibits moderate activity against Staphylococcus aureus (MIC: 62.5 μg/mL) and Candida albicans (MIC: 3.9 μg/mL) .

Applications in Drug Development

Allosteric Modulators

Indole-2-carboxamides, such as ORG27569, are prototypical allosteric modulators of cannabinoid receptors . Structural analogs of methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate show high binding cooperativity (α = 24.5) and affinity (K<sub>B</sub> = 89.1 nM) .

Tubulin Inhibitors

Fluorinated indoles disrupt microtubule assembly, making them candidates for antimitotic agents .

Comparative Analysis with Related Indole Derivatives

| Compound | Bioactivity (IC₅₀/MIC) | Key Differences |

|---|---|---|

| Methyl 5-methoxy-1H-indole-2-carboxylate | Antifungal (MIC: 15.6 μg/mL) | Lacks fluoro substituent |

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Antiviral (IC₅₀: 7.53 μM) | Amino and isobutoxy groups |

| 5-Chloro-N-(4-(dimethylamino)phenethyl)-1H-indole-2-carboxamide | CB1 modulation (K<sub>B</sub>: 259 nM) | Chloro substituent and amide chain |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume